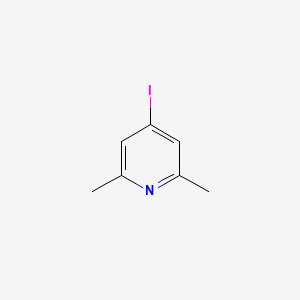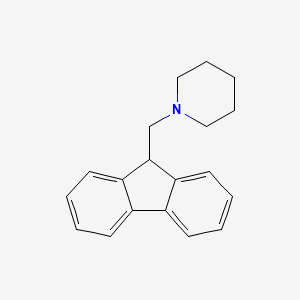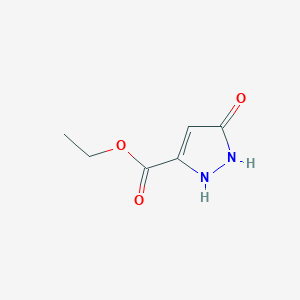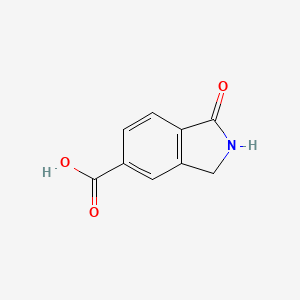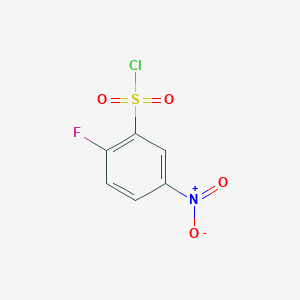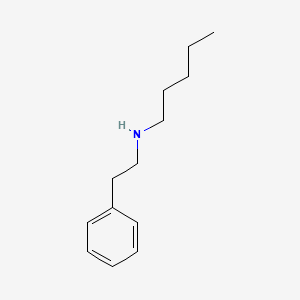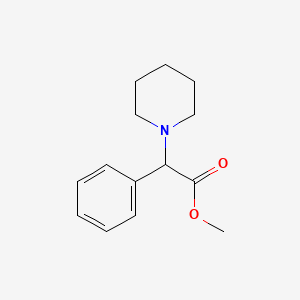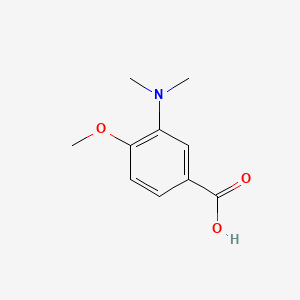
2-(1,3-噁唑-5-基)苯胺
描述
2-(1,3-Oxazol-5-yl)aniline is a chemical compound with the molecular formula C9H8N2O . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2-(1,3-Oxazol-5-yl)aniline involves various synthetic protocols based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . A one-pot reaction of 2-phenyloxazol-5 (4H)-one with diazonium salts of substituted anilines obtained by direct and reversed diazotization has been reported .Molecular Structure Analysis
The molecular structure of 2-(1,3-Oxazol-5-yl)aniline is influenced by its inhibitory activity. The size and geometry of oxazole derivatives also influence their inhibitory activity .Chemical Reactions Analysis
The chemical reactions of 2-(1,3-Oxazol-5-yl)aniline involve the formation of a protective adsorption layer on the mild steel surface, effectively inhibiting the corrosion rate and enhancing inhibitory efficacy . The inhibition efficiency was found to increase with increasing inhibitor concentration, while it decreased with rising temperature .科学研究应用
Summary of the Application
Oxazole derivatives, such as 2-(1,3-Oxazol-5-yl)aniline, have been found to have a wide spectrum of biological activities, which has led researchers to synthesize various oxazole derivatives and screen them for their various biological activities .
Methods of Application or Experimental Procedures
The synthesis of oxazole derivatives involves the use of oxazole as intermediates for the synthesis of new chemical entities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Results or Outcomes
Oxazole derivatives have been found to have various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
2. Corrosion Inhibitor for Mild Steel
Summary of the Application
3-(1,3-Oxazol-5-yl)aniline (3-OYA) has been investigated as a highly efficient corrosion inhibitor for mild steel in a hydrochloric acid (HCl) solution .
Methods of Application or Experimental Procedures
Traditional weight-loss tests, as well as electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, were employed to evaluate the corrosion inhibition performance .
Results or Outcomes
The results reveal that 3-OYA, at a concentration of 0.05 mM, exhibits an outstanding protection efficacy of 93.5%. This remarkable performance can be attributed to the formation of a protective adsorption layer on the mild steel surface, effectively inhibiting the corrosion rate and enhancing inhibitory efficacy .
3. Anticancer Evaluation
Summary of the Application
Oxazole derivatives, such as 2-(1,3-Oxazol-5-yl)aniline, have been synthesized and evaluated for their anticancer properties .
Methods of Application or Experimental Procedures
The MTT test, which quantifies living cells by measuring the activity of mitochondrial enzymes, is often used in these evaluations .
Results or Outcomes
While the specific results for 2-(1,3-Oxazol-5-yl)aniline are not mentioned, oxazole derivatives have shown promise in anticancer evaluations .
4. Antimicrobial Activity
Summary of the Application
Oxazole derivatives have been used as reference drugs in antimicrobial studies .
Methods of Application or Experimental Procedures
These compounds are often compared to standard antimicrobial drugs like chloramphenicol and fluconazole .
Results or Outcomes
While specific results for 2-(1,3-Oxazol-5-yl)aniline are not provided, oxazole derivatives have demonstrated antimicrobial activity .
5. Synthesis of Oxazolines
Summary of the Application
Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone. Many oxazoline-based ring structures presently available are noticeable for their biological activities .
Methods of Application or Experimental Procedures
Various synthetic protocols of oxazolines based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
Results or Outcomes
Oxazoline moiety displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .
6. Antiviral Activity
Summary of the Application
Certain derivatives of oxazoline have been investigated for their potential antiviral activity .
Methods of Application or Experimental Procedures
In these studies, the compounds are often tested against specific viruses, and their ability to inhibit viral entry or replication is assessed .
Results or Outcomes
While specific results for 2-(1,3-Oxazol-5-yl)aniline are not provided, certain oxazoline derivatives have demonstrated antiviral activity .
安全和危害
2-(1,3-Oxazol-5-yl)aniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
未来方向
The future directions of 2-(1,3-Oxazol-5-yl)aniline research could involve further exploration of its efficacy as a corrosion inhibitor for mild steel in a hydrochloric acid (HCl) solution . More studies could be conducted to understand the correlation between the inhibition activity and the molecular structure .
属性
IUPAC Name |
2-(1,3-oxazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPQWOKKMYUKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428146 | |
| Record name | 2-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Oxazol-5-yl)aniline | |
CAS RN |
774238-36-7 | |
| Record name | 2-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxazol-5-yl-phenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



